1,1,1,2,2,3,3-Heptafluoro-5-iodopentane

Description

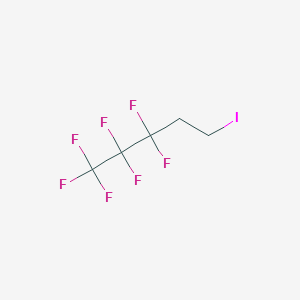

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,3-heptafluoro-5-iodopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F7I/c6-3(7,1-2-13)4(8,9)5(10,11)12/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNRRNKRZXHADL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)C(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F7I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60880148 | |

| Record name | 3:2 Fluorotelomer iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68188-12-5, 1513-88-8 | |

| Record name | Alkyl iodides, C4-20, gamma-omega-perfluoro | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068188125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkyl iodides, C4-20, .gamma.-.omega.-perfluoro | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3:2 Fluorotelomer iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alkyl iodides, C4-20, γ-ω-perfluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.836 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane (CAS: 1513-88-8) for Advanced Research and Pharmaceutical Development

This guide provides a comprehensive technical overview of 1,1,1,2,2,3,3-heptafluoro-5-iodopentane, a specialized fluorinated building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple data recitation to offer field-proven insights into its synthesis, applications, and handling. The structure herein is designed to logically present the core attributes of this reagent, emphasizing the causality behind its utility and the protocols for its effective and safe implementation.

Core Chemical Identity and Physicochemical Profile

This compound is a linear-chain aliphatic compound distinguished by a heavily fluorinated tail and a reactive terminal iodide. This unique structure makes it a valuable intermediate for introducing fluorinated moieties into complex organic molecules. Its identity is formally defined by the Chemical Abstracts Service (CAS) number 1513-88-8.[][2][3]

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 1513-88-8[][4] |

| Molecular Formula | C₅H₄F₇I[][4] |

| Molecular Weight | 323.98 g/mol [][4] |

| Synonyms | 1H,1H,2H,2H-Perfluoropentyl iodide, 1-Iodo-3,3,4,4,5,5,5-heptafluoropentane[4] |

| InChI Key | TZNRRNKRZXHADL-UHFFFAOYSA-N[4] |

| Canonical SMILES | FC(F)(F)C(F)(F)C(F)(F)CCI |

The physicochemical properties of this compound, summarized below, dictate its handling, purification, and reaction conditions. The high density is characteristic of polyfluorinated and iodinated organics, while its boiling point is suitable for purification via vacuum distillation.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Liquid | [4] |

| Density | 1.926 g/cm³ (at 25 °C) | [4] |

| Boiling Point | 80 °C | [4] |

| Flash Point | 47 °C | [4] |

| Refractive Index | 1.382 | [4] |

| Vapor Pressure | 12.4 mmHg (at 25 °C) | [4] |

| Purity (Typical) | ≥94% (GC) | [5] |

Strategic Synthesis and Purification

While various synthetic routes exist for fluoroalkyl iodides, a prevalent and logical strategy involves the anti-Markovnikov addition of an iodine source across the double bond of a corresponding terminal alkene. This approach is favored because it reliably installs the iodine at the sterically accessible terminal position, which is crucial for its function as a synthetic handle.

Plausible Synthetic Workflow: Radical-Mediated Iodoalkylation

The synthesis can be achieved via the radical addition of hydrogen iodide to 3,3,4,4,5,5,5-heptafluoropent-1-ene. The use of a radical initiator is critical to override the standard electrophilic addition mechanism, which would otherwise place the iodine at the internal carbon (Markovnikov's rule). This ensures the formation of the desired primary iodide.

Caption: Illustrative workflow for the synthesis of this compound.

Illustrative Experimental Protocol

This protocol is a representative, field-proven methodology for this class of compounds and should be adapted and optimized based on laboratory conditions.

-

Reactor Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 3,3,4,4,5,5,5-heptafluoropent-1-ene (1.0 eq).

-

Reagent Addition: Add a suitable solvent (e.g., cyclohexane) followed by the iodine source (e.g., elemental iodine, 1.2 eq) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 eq).

-

Reaction Execution: Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere. The progress of the reaction should be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting alkene.

-

Work-up: Upon completion, cool the mixture to room temperature. Quench the reaction by washing with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.

-

Extraction and Drying: Extract the product into an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a clear liquid.

-

Validation: The structure and purity of the final product must be confirmed using ¹H NMR, ¹⁹F NMR, and GC-MS analysis. This step is a self-validating system ensuring the integrity of the material for subsequent applications.

Applications in Drug Discovery and Materials Science

The utility of this reagent stems from the combined properties of its two key features: the fluorinated chain and the terminal iodide.

The Strategic Value of Fluorine in Medicinal Chemistry

The incorporation of fluorine or fluorinated groups is a cornerstone of modern drug design.[6] The heptafluoropentyl moiety can significantly alter a parent molecule's pharmacological profile by:

-

Enhancing Metabolic Stability: The high strength of the C-F bond can block sites of oxidative metabolism, increasing the drug's half-life.

-

Modulating Lipophilicity: Fluorination increases lipophilicity, which can improve membrane permeability and oral bioavailability.[7]

-

Improving Binding Affinity: The unique electronic properties of fluorine can lead to more potent interactions with target proteins.[7]

The Carbon-Iodine Bond: A Versatile Synthetic Handle

The terminal C-I bond is the molecule's reactive center. Its relatively low bond energy makes it an excellent leaving group for nucleophilic substitution reactions and a key participant in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig cross-couplings. This allows the heptafluoropentyl group to be precisely installed onto a wide range of molecular scaffolds.

Key Application: Building Block for Protein Degraders

A particularly relevant application is its use as a building block for protein degraders.[5] In the design of Proteolysis-Targeting Chimeras (PROTACs), this reagent can be used to append the fluorinated chain to the E3 ligase ligand or the target protein binder. The fluorinated tail serves to fine-tune the physicochemical properties of the final PROTAC molecule, such as its solubility and cell permeability, which are critical for efficacy.

Caption: Logical flow from the compound's reactive handle to its advanced applications.

Safety, Handling, and Storage Protocols

Due to its irritant properties, proper handling of this compound is mandatory. The following information is derived from its Globally Harmonized System (GHS) classification.

Table 3: GHS Hazard Information

| Category | Information |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning [4][8] |

| Hazard Statements | H315: Causes skin irritation.[4][8] H319: Causes serious eye irritation.[4][8] H335: May cause respiratory irritation.[4][8] |

| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338, P403+P233, P405, P501[4][8][9][10] |

Protocol: Safe Laboratory Handling Workflow

-

Engineering Controls: All manipulations must be performed in a certified chemical fume hood to prevent inhalation of vapors, in accordance with P271 (Use only outdoors or in a well-ventilated area).[4][8][9][10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE as stipulated by P280.[4][8][9][10] This includes:

-

Nitrile or neoprene gloves.

-

A flame-resistant lab coat.

-

Chemical safety goggles or a full-face shield.

-

If exposure limits may be exceeded, use a respirator with a type ABEK (EN14387) filter.

-

-

Chemical Handling: Avoid direct contact with skin and eyes.[9][10] In case of skin contact, wash thoroughly with soap and water (P302+P352).[4][8] For eye contact, rinse cautiously with water for several minutes (P305+P351+P338).[4][8]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated area (P403+P233).[4][8][9] The material should be stored locked up (P405) and away from incompatible materials such as strong oxidizing agents.[4][8][9]

-

Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations (P501).[8][9][10]

Conclusion

This compound is more than a mere chemical; it is a strategic tool for molecular design. Its value is rooted in the predictable reactivity of its carbon-iodine bond and the profound, beneficial influence of its fluorinated chain on the properties of target molecules. For professionals in drug discovery and advanced materials, a thorough understanding of this reagent's properties, synthesis, and safe handling is essential to unlocking its full potential in creating next-generation chemical entities.

References

- 2. This compound | 1513-88-8 [chemicalbook.com]

- 3. xinnuo1.lookchem.com [xinnuo1.lookchem.com]

- 4. echemi.com [echemi.com]

- 5. calpaclab.com [calpaclab.com]

- 6. jelsciences.com [jelsciences.com]

- 7. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

1,1,1,2,2,3,3-Heptafluoro-5-iodopentane molecular weight

An In-Depth Technical Guide to 1,1,1,2,2,3,3-Heptafluoro-5-Iodopentane: Properties, Synthesis, and Applications in Research and Development

Executive Summary

This compound is a fluorinated organic compound of significant interest to the chemical, pharmaceutical, and material science sectors. Its unique structure, combining a hydrophilic ethyl iodide group with a lipophilic heptafluoropropyl tail, makes it a versatile building block for introducing fluorinated moieties into larger molecules. This guide provides a comprehensive overview of its core physicochemical properties, discusses logical synthetic pathways, explores its application in advanced research—particularly in drug development—and outlines critical safety and handling protocols. The content herein is intended for researchers, scientists, and professionals who require a deep technical understanding of this compound for laboratory and industrial applications.

Core Molecular Profile and Physicochemical Properties

This compound, with the CAS Number 1513-88-8, is a halogenated pentane derivative.[1][2] The molecule's structure is characterized by a five-carbon chain where one terminus is fully fluorinated (a perfluoropropyl group) and the other is functionalized with an iodine atom at the 5th position. This distinct segmentation imparts properties valuable in organic synthesis.

Molecular Structure

Caption: 2D representation of this compound.

Physicochemical Data Summary

The compound's physical and chemical properties are critical for its application in experimental design, particularly for determining reaction conditions and purification methods.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄F₇I | [1][2] |

| Molecular Weight | 323.98 g/mol | [1][2][3] |

| CAS Number | 1513-88-8 | [1][2][4] |

| Appearance | Liquid | [1] |

| Density | 1.926 g/cm³ | [1] |

| Boiling Point | 80 °C | [1] |

| Flash Point | 47 °C | [1] |

| Refractive Index | 1.382 | [1] |

| Purity | ≥94% (GC) | |

| Synonyms | 1H,1H,2H,2H-Perfluoropentyl iodide |

Synthesis Pathway and Mechanistic Considerations

A robust synthesis protocol is fundamental for obtaining high-purity this compound. While proprietary industrial methods exist, a common and logical laboratory-scale approach involves the free-radical addition of an iodine source to a suitable fluorinated alkene precursor. This method is favored because the reactivity of the C-I bond allows for its use as a versatile synthetic handle.

Proposed Synthetic Workflow: Radical-Initiated Iodination

The synthesis can be logically achieved by reacting 3,3,4,4,5,5,5-heptafluoropent-1-ene with a radical initiator and an iodine source. The rationale for this choice is that the terminal double bond provides a reactive site for the addition of an iodine radical, leading to the desired primary iodide with high regioselectivity, driven by the formation of the more stable secondary radical intermediate.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

-

Vessel Preparation: A 250 mL three-neck round-bottom flask is equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet. The system is purged with dry nitrogen for 15 minutes.

-

Reagent Charging: The flask is charged with 3,3,4,4,5,5,5-heptafluoropent-1-ene (1 equivalent), iodine (I₂, 1.2 equivalents), and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 equivalents). Anhydrous toluene is added as a solvent.

-

Reaction Execution: The mixture is heated to 80-85 °C with vigorous stirring. The reaction is monitored by Gas Chromatography (GC) for the consumption of the starting alkene. The reaction is typically complete within 8-12 hours.

-

Workup: The flask is cooled to room temperature. The reaction mixture is then washed with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench and remove unreacted iodine, followed by a wash with brine.

-

Extraction and Drying: The organic layer is separated, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a clear liquid. Purity is confirmed by GC and structure is verified by ¹H and ¹⁹F NMR spectroscopy.

Applications in Drug Development and Materials Science

The primary value of this compound lies in its role as a versatile synthetic intermediate.[] The C-I bond is relatively weak, making it an excellent leaving group in nucleophilic substitution reactions and a precursor for organometallic reagents.

Role as a Fluorinated Building Block

In drug discovery, the introduction of fluorinated alkyl chains can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. This compound serves as a key reagent for introducing the -(CH₂)₂-(CF₂)₂-CF₃ moiety.

-

Protein Degraders: The compound is classified as a "Protein Degrader Building Block".[2] This suggests its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where fluorinated linkers or ligands can modulate cell permeability and pharmacokinetic properties.

-

Surface Modifiers: It can be used to synthesize water-slidable surface modifiers for coating films, leveraging the hydrophobic and oleophobic nature of the fluorinated tail.[]

-

Pesticides: The compound has reported applications in the development of new pesticides.[]

Application Workflow: Heptafluoropentylation of a Phenolic Lead Compound

This workflow illustrates how the title compound can be used to modify a lead compound in a drug discovery program to enhance its properties.

Caption: Workflow for modifying a lead compound using this compound.

Safety, Handling, and Disposal

Proper handling of this compound is crucial due to its hazardous properties. It is classified as an irritant to the skin, eyes, and respiratory system.[6]

GHS Hazard Information

| Hazard Code | Description | Precautionary Action |

| H315 | Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves.[6] |

| H319 | Causes serious eye irritation | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[6] |

| H335 | May cause respiratory irritation | P261: Avoid breathing vapors. P271: Use only outdoors or in a well-ventilated area.[6] |

Handling and Storage Protocol

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat. All manipulations should be performed inside a certified chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] Keep away from ignition sources as it is a combustible liquid.

-

Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Ensure adequate ventilation.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[6] Do not allow it to enter the environment.

Conclusion

This compound is a high-value chemical reagent with a well-defined molecular profile. Its utility as a precursor for introducing fluorinated alkyl chains makes it indispensable in modern drug discovery, advanced materials, and specialty chemical synthesis. A thorough understanding of its properties, synthetic routes, and safety protocols, as detailed in this guide, is essential for its effective and safe utilization in a research and development setting.

References

1,1,1,2,2,3,3-Heptafluoro-5-iodopentane synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. We will delve into a representative synthesis methodology, rooted in the well-established principles of radical telomerization, and detail the analytical techniques essential for its structural confirmation and purity assessment. The causality behind experimental choices is explained to provide field-proven insights.

Introduction: The Significance of Fluorinated Building Blocks

This compound (CAS No. 1513-88-8) is a valuable fluorinated building block in organic synthesis.[1][] The incorporation of fluorine atoms into organic molecules is a critical strategy in modern drug design, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[3] This compound provides a versatile scaffold, featuring a heptafluoropropyl moiety and a reactive terminal iodine atom, making it an ideal starting material for introducing fluorinated chains into more complex molecules, including new chemical entities for pharmaceutical development and specialized polymers.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1513-88-8 | [1][4][5] |

| Molecular Formula | C₅H₄F₇I | [1][4][5] |

| Molecular Weight | 323.98 g/mol | [1][4][5] |

| Appearance | Liquid | [1] |

| Boiling Point | 80 °C | [1] |

| Density | 1.926 g/cm³ | [1] |

| Refractive Index | 1.382 | [1] |

Synthesis via Radical-Initiated Telomerization

The synthesis of this compound is effectively achieved through a radical telomerization process. This method involves the addition of a perfluoroalkyl iodide (the "telogen") across the double bond of an alkene (the "taxogen").[6][7] In this case, 1-iodoheptafluoropropane serves as the telogen and ethylene as the taxogen. The reaction is initiated by a radical initiator, such as an organic peroxide or an azo compound.

The choice of a radical initiator is critical. Di-tert-butyl peroxide is often selected for reactions at elevated temperatures (e.g., 140 °C) due to its suitable half-life at this temperature, ensuring a steady generation of radicals to propagate the chain reaction.[8] The stoichiometry of the reactants plays a crucial role; an excess of the iodoalkane is typically used to favor the formation of the 1:1 adduct (the desired monoadduct) and minimize the formation of higher-order telomers.[8]

Proposed Synthesis Pathway

The reaction proceeds via a free-radical chain mechanism:

-

Initiation: The initiator (e.g., Di-tert-butyl peroxide) thermally decomposes to generate initial radicals.

-

Propagation: These radicals abstract the iodine atom from 1-iodoheptafluoropropane to form a heptafluoropropyl radical. This radical then adds to ethylene, generating a new carbon-centered radical which subsequently abstracts an iodine atom from another molecule of 1-iodoheptafluoropropane to yield the final product and regenerate the heptafluoropropyl radical.

-

Termination: The reaction is terminated by the combination of any two radical species.

Caption: Proposed radical synthesis pathway for the target compound.

Detailed Experimental Protocol

This protocol is a representative example based on established telomerization methodologies and must be adapted and optimized under appropriate laboratory settings.[8]

-

Reactor Setup: A high-pressure stainless-steel autoclave reactor (e.g., 1 L capacity) equipped with a magnetic stirrer, thermocouple, pressure gauge, and inlet/outlet valves is charged with 1-iodoheptafluoropropane (e.g., 1.5 mol) and di-tert-butyl peroxide (e.g., 0.02 mol).[8]

-

Inerting: The reactor is sealed and purged several times with nitrogen to remove oxygen, which can inhibit radical reactions.

-

Reactant Introduction: Ethylene gas is introduced into the reactor until a specified pressure is reached. The amount of ethylene can be controlled by monitoring the pressure and temperature.

-

Reaction: The reactor is heated to approximately 140 °C while stirring. The reaction is typically run for several hours (e.g., 5-8 hours), during which the pressure will decrease as the ethylene is consumed.[8]

-

Cooling and Depressurization: After the reaction period, the reactor is cooled to room temperature in an ice bath. Any unreacted ethylene is carefully vented.

-

Work-up and Purification:

-

The crude reaction mixture is transferred to a separatory funnel.

-

It is washed with an aqueous solution of sodium thiosulfate to remove any residual iodine, followed by washing with brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent/excess reactant is removed under reduced pressure.

-

The final product is purified by vacuum distillation to yield a clear liquid.[1]

-

Structural Characterization and Validation

A suite of analytical techniques is required to confirm the identity, structure, and purity of the synthesized this compound.

Caption: Overall experimental workflow from synthesis to characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. For this molecule, ¹H, ¹⁹F, and ¹³C NMR spectra are all highly informative.

-

¹H NMR: The proton spectrum is expected to show two distinct multiplets corresponding to the two methylene (-CH₂-) groups. The -CH₂- group adjacent to the iodine atom (at C5) will be further downfield than the -CH₂- group at C4, which will also show coupling to the adjacent -CF₂- group.

-

¹⁹F NMR: The fluorine spectrum is crucial for confirming the structure of the fluorinated chain. Three distinct signals are expected for the CF₃-, -CF₂-, and -CF₂- groups, with characteristic chemical shifts and coupling patterns.

-

¹³C NMR: The carbon spectrum will show five signals corresponding to the five carbon atoms in the pentane chain.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | ~3.3 | Triplet of triplets (tt) | -CH₂-I |

| ~2.6 | Triplet of triplets (tt) | -CF₂-CH₂- | |

| ¹⁹F | ~ -81 | Triplet (t) | CF₃- |

| ~ -115 | Quartet (q) | CF₃-CF₂- | |

| ~ -125 | Triplet (t) | -CF₂-CH₂- |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to assess the purity of the sample and to confirm its molecular weight.[9] The gas chromatogram of a pure sample should show a single major peak. The mass spectrum will show the molecular ion peak (M⁺) at m/z 324 and characteristic fragmentation patterns, including the loss of an iodine atom ([M-I]⁺) and fragmentation of the fluoroalkyl chain.

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.[10] The spectrum of this compound is expected to be dominated by strong C-F stretching bands and will also show characteristic C-H stretching and bending frequencies.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond | Intensity |

| 2850–2960 | C-H (stretch) | Medium-Strong |

| 1400–1470 | C-H (bend) | Medium |

| 1100–1350 | C-F (stretch) | Very Strong |

| 500–600 | C-I (stretch) | Medium-Weak |

Applications in Research and Drug Development

This compound is primarily used as an intermediate in organic synthesis.[] Its utility in drug development stems from its ability to introduce the C₃F₇CH₂CH₂- group into a target molecule. This "fluorous tail" can significantly alter the parent molecule's properties, a technique often employed to:

-

Enhance Metabolic Stability: The strong C-F bonds are resistant to metabolic degradation, which can prolong the in-vivo half-life of a drug.

-

Increase Lipophilicity: The fluorinated segment can increase the molecule's solubility in lipids, potentially improving its ability to cross cell membranes.[3]

-

Modulate Binding Interactions: Fluorine atoms can participate in unique non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) within a protein's active site, leading to improved potency and selectivity.

The terminal iodide is a versatile functional group that can be readily converted into other groups or used directly in cross-coupling reactions to attach the fluorinated chain to an aromatic or heterocyclic core, which are common scaffolds in medicinal chemistry.

Safety and Handling

This compound is classified as a hazardous substance.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures: Handle in a well-ventilated area, such as a fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.

References

- 1. echemi.com [echemi.com]

- 3. jelsciences.com [jelsciences.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound technical, = 94 GC 1513-88-8 [sigmaaldrich.com]

- 6. Fluorotelomer - Wikipedia [en.wikipedia.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Unexpected Radical Telomerisation of Vinylidene Fluoride with 2-Mercaptoethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ntrs.nasa.gov [ntrs.nasa.gov]

- 10. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]

1,1,1,2,2,3,3-Heptafluoro-5-iodopentane safety and handling

An In-Depth Technical Guide to the Safe Handling of 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane

Introduction

This compound (CAS No. 1513-88-8) is a fluorinated organic compound increasingly utilized by researchers in drug development and chemical synthesis.[][2] Its unique structure, combining a heptafluorinated alkyl chain with a terminal iodine atom, makes it a valuable building block for introducing fluorinated moieties into complex molecules.[] However, the presence of both fluorine and iodine necessitates a rigorous and informed approach to its handling, storage, and disposal.

This guide, intended for laboratory researchers and drug development professionals, provides a comprehensive overview of the safety protocols for this compound. It moves beyond simple procedural lists to explain the causality behind each recommendation, empowering scientists to build a self-validating culture of safety in their work.

Section 1: Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is a thorough understanding of a chemical's intrinsic hazards.[3] this compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate the necessary safety precautions.

GHS Hazard Classification [4][5]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.

-

Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity – Single Exposure (Category 3): H335 - May cause respiratory irritation.

-

Signal Word: Warning

The primary risks are irritant effects upon direct contact with the skin and eyes, and upon inhalation of its vapors.[4] The causality is clear: exposure to the liquid or its vapor can lead to inflammation and discomfort of the respiratory system, skin, and eyes. Therefore, all handling procedures must be designed to prevent these routes of exposure.

Physical and Chemical Properties

Understanding the physical properties of a substance is critical for assessing risks such as vapor inhalation and flammability. For instance, the compound's vapor pressure indicates a tendency to become airborne, directly informing the need for robust ventilation.

| Property | Value | Source |

| CAS Number | 1513-88-8 | [2][5] |

| Molecular Formula | C₅H₄F₇I | [2][5] |

| Molecular Weight | 323.98 g/mol | [2][5] |

| Appearance | Liquid | [6] |

| Boiling Point | 80 °C | [6] |

| Density | 1.926 g/cm³ | [6] |

| Vapor Pressure | 12.4 mmHg at 25°C | [6] |

| Flash Point | 47 °C | [6] |

| Storage Class | 10 - Combustible liquids | [5] |

A significant point of concern is the general lack of comprehensive toxicological and ecological data in publicly available safety data sheets.[4] This data gap requires researchers to adopt a conservative approach, treating the substance with the caution afforded to compounds with unknown long-term effects.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls is a fundamental concept in chemical safety, prioritizing the most effective measures for risk reduction.[3] This hierarchy dictates that engineering controls are superior to personal protective equipment.

Engineering Controls: The Primary Barrier

The most critical engineering control for handling this compound is a properly functioning chemical fume hood.[3] Given its potential to cause respiratory irritation (H335) and its notable vapor pressure, all manipulations of this compound must be performed within a hood to prevent the inhalation of vapors.[4][6]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential to protect against accidental splashes and contact.[7] The choice of PPE should be deliberate and based on the specific hazards identified.

-

Eye and Face Protection: Chemical splash goggles are mandatory.[4] Given the classification as a serious eye irritant, standard safety glasses are insufficient. A face shield should be worn over goggles during procedures with a higher risk of splashing.[7]

-

Skin Protection: A flame-resistant lab coat and appropriate gloves are required.[4][7] No single glove material is impervious to all chemicals; therefore, it is crucial to consult the glove manufacturer's compatibility charts for halogenated compounds. Double-gloving can provide an additional layer of protection.[7]

-

Respiratory Protection: When engineering controls are not sufficient, a respirator with a suitable filter (e.g., type ABEK as per EN14387) may be necessary.[5]

Caption: PPE selection is directly dictated by the compound's GHS hazard codes.

Section 3: Standard Operating Procedures for Handling and Storage

Adherence to standardized procedures is crucial for minimizing risk.

Safe Handling Protocol

-

Preparation: Before handling, ensure a chemical fume hood is operational and the work area is clear of clutter. Confirm the location of the nearest safety shower and eyewash station.

-

PPE: Don appropriate PPE, including chemical splash goggles, a lab coat, and chemically compatible gloves.[4]

-

Dispensing: Conduct all transfers and weighing of the liquid within the fume hood to contain vapors.[4]

-

Post-Handling: After use, ensure the container is tightly sealed.[4]

-

Decontamination: Thoroughly wash hands and any potentially exposed skin with soap and water after completing the task and removing gloves.[4]

Storage Requirements

Proper storage is essential for maintaining chemical integrity and preventing accidents.

-

Store containers in a cool, dry, and well-ventilated area.[4][8]

-

Keep the container tightly closed to prevent the escape of vapors.[4][8]

-

The substance should be stored in a locked cabinet or area to restrict access.[4][6]

-

Store away from incompatible materials, particularly strong oxidizing agents.[8][9]

The rationale for these conditions is to prevent vapor accumulation, which could pose an inhalation hazard, and to avoid reactions with incompatible substances.

Section 4: Emergency Protocols

A self-validating safety system includes clear, actionable protocols for emergency situations.

Caption: A systematic workflow for responding to any laboratory emergency.

Accidental Release Measures (Spill Response)

For a small laboratory spill:

-

Evacuate and Ventilate: Alert personnel in the immediate area and ensure the fume hood is drawing properly.[7]

-

Protect: Wear appropriate PPE, including respiratory protection if necessary.[4][8]

-

Contain: Cover the spill with a compatible absorbent material (e.g., universal sorbent). Do not use materials like vermiculite or sand that could react.[7][10]

-

Collect: Carefully sweep or scoop the absorbed material into a sealable, labeled container for hazardous waste.[8]

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste according to institutional guidelines.[4]

First Aid and Exposure Response

Immediate and correct first aid is critical.[11]

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist or worsen.[4][12]

-

Skin Contact: Immediately remove contaminated clothing.[4] Flush the affected skin with copious amounts of water for at least 15 minutes.[12] Seek medical attention if irritation develops or persists.[4]

-

Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[4][12] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[12]

-

Ingestion: Rinse the mouth with water. Do not induce vomiting.[11][13] Seek immediate medical attention.[12]

Section 5: Waste Disposal

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous chemical waste.[4][7]

-

Liquid Waste: Collect unused or waste material in a designated, sealed, and properly labeled container.

-

Solid Waste: All contaminated items (e.g., gloves, absorbent pads, weighing paper) must be collected in a separate, sealed container labeled as hazardous waste.[7]

-

Consultation: Always follow the specific disposal guidelines provided by your institution's Environmental Health and Safety (EHS) office.[7]

Conclusion

This compound is a valuable tool for chemical innovation, but its safe use is non-negotiable. The potential for skin, eye, and respiratory irritation demands a handling strategy centered on containment and prevention of contact. By understanding the reasons behind safety protocols—from the mandatory use of a fume hood to the specific steps in an emergency—researchers can not only protect themselves and their colleagues but also foster a robust and proactive culture of safety.

References

- 2. calpaclab.com [calpaclab.com]

- 3. thesafetygeek.com [thesafetygeek.com]

- 4. echemi.com [echemi.com]

- 5. 七氟-5-碘戊烷 technical, ≥94% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 11. trdsf.com [trdsf.com]

- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 13. echemi.com [echemi.com]

An In-depth Technical Guide to the Structure and Utility of 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane

This guide provides a comprehensive technical overview of 1,1,1,2,2,3,3-heptafluoro-5-iodopentane, a fluorinated organic compound of significant interest in synthetic chemistry and drug discovery. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, spectroscopic signature, synthesis, and reactivity, with a focus on its application as a versatile building block.

Molecular Structure and Physicochemical Properties

This compound (CAS Number: 1513-88-8) is a partially fluorinated linear pentane derivative.[1][][3] Its structure is characterized by a C5 carbon chain where one terminus is a highly fluorinated heptafluoropropyl group (CF₃CF₂CF₂-) and the other is an iodoethyl group (-CH₂CH₂I). This unique arrangement of a lipophilic, electron-withdrawing fluoroalkyl chain and a reactive carbon-iodine bond imparts a distinct set of properties that are highly valuable in chemical synthesis.

The presence of seven fluorine atoms significantly influences the molecule's electronic properties, rendering the adjacent methylene groups electron-deficient. The carbon-iodine bond is relatively weak and susceptible to both radical and nucleophilic reactions, making it a key handle for molecular elaboration.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1513-88-8 | [1][][3] |

| Molecular Formula | C₅H₄F₇I | [1][] |

| Molecular Weight | 323.98 g/mol | [1][] |

| Appearance | Liquid | [4] |

| Boiling Point | 80 °C | [4][5] |

| Density | 1.926 g/cm³ | [4] |

| Refractive Index | 1.382 | [4] |

| SMILES | FC(F)(F)C(F)(F)C(F)(F)CCI | |

| InChI | 1S/C5H4F7I/c6-3(7,1-2-13)4(8,9)5(10,11)12/h1-2H2 | |

| InChI Key | TZNRRNKRZXHADL-UHFFFAOYSA-N |

Spectroscopic Analysis: Elucidating the Structure

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing two distinct multiplets corresponding to the two methylene (-CH₂-) groups.

-

-CH₂I group: The protons on the carbon adjacent to the iodine atom are expected to appear as a triplet downfield, due to the deshielding effect of the electronegative iodine.

-

-CF₂CH₂- group: The protons on the carbon adjacent to the difluoromethylene group will also appear as a triplet, but further upfield compared to the -CH₂I protons. The coupling to the adjacent fluorine atoms will likely result in a triplet of triplets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the five carbon atoms in the pentane chain. The chemical shifts will be significantly influenced by the attached fluorine and iodine atoms. The carbons in the fluorinated portion of the molecule will exhibit complex splitting patterns due to carbon-fluorine coupling.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[5][6] The spectrum of this compound is predicted to show three distinct signals corresponding to the three different fluorine environments:

-

-CF₃ group: A triplet, due to coupling with the adjacent -CF₂- group.

-

-CF₂- (internal): A multiplet, due to coupling with both the -CF₃ and the other -CF₂- group.

-

-CF₂- (adjacent to CH₂): A triplet, due to coupling with the internal -CF₂- group.

The large chemical shift dispersion in ¹⁹F NMR allows for clear resolution of these signals.[6]

Synthesis Methodology

The synthesis of perfluoroalkyl iodides like this compound typically involves the transformation of a corresponding alcohol. A common and scalable method utilizes red phosphorus and iodine to convert a 3-(perfluoroalkyl)propanol to the desired iodide.[7] This method is advantageous as it avoids the use of more expensive or hazardous reagents.

General Synthetic Protocol

The following is a generalized protocol based on the synthesis of similar fluorous iodides.[7]

Step 1: Reaction Setup

-

To a dry, inert-atmosphere flask equipped with a reflux condenser and a dropping funnel, add 3-(heptafluoropropyl)propan-1-ol and red phosphorus.

-

Gently heat the mixture with stirring.

Step 2: Addition of Iodine

-

Slowly add iodine crystals to the reaction mixture. The addition is often exothermic and should be controlled to maintain a steady reaction temperature.

-

After the addition is complete, continue heating the mixture to drive the reaction to completion.

Step 3: Workup and Purification

-

Cool the reaction mixture and partition it between an organic solvent (e.g., diethyl ether) and water.

-

Wash the organic layer with an aqueous solution of sodium bisulfite to remove any unreacted iodine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield pure this compound.

Caption: Generalized workflow for the synthesis of this compound.

Reactivity and Applications in Drug Development

The utility of this compound in synthetic chemistry stems from the reactivity of the carbon-iodine bond. This bond can be cleaved homolytically to generate a perfluoroalkyl radical, which can then participate in a variety of carbon-carbon bond-forming reactions.[8][9][10]

Radical Reactions

Perfluoroalkyl iodides are excellent precursors for perfluoroalkyl radicals under photolytic or radical initiator conditions.[8] These radicals can add to unsaturated systems such as alkenes and alkynes, providing a straightforward method for the introduction of fluorinated chains into organic molecules.[9] Such reactions are highly valuable in the synthesis of fluorinated analogues of existing drugs to improve their metabolic stability and pharmacokinetic properties.

Perfluoroalkylation of Aromatic and Heteroaromatic Systems

The introduction of a perfluoroalkyl group onto an aromatic or heteroaromatic ring is a common strategy in medicinal chemistry. This compound can be used as a source of the heptafluoropentyl radical for the direct perfluoroalkylation of arenes.[9]

Role as a Building Block in Drug Discovery

The incorporation of fluorinated motifs is a well-established strategy in drug design to enhance properties such as metabolic stability, lipophilicity, and binding affinity. This compound serves as a valuable building block for introducing the heptafluoropentyl group into potential drug candidates. It has been listed as a building block for protein degraders, suggesting its use in the synthesis of linkers or ligands for these novel therapeutic agents.[11]

Caption: Key reactivity pathways and applications of this compound.

Safety and Handling

This compound is classified as a warning-level hazard, causing skin and eye irritation, and may cause respiratory irritation.[] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[] All manipulations should be performed in a well-ventilated fume hood.[4]

Conclusion

This compound is a valuable and versatile fluorinated building block for organic synthesis. Its unique structural features, particularly the presence of a reactive carbon-iodine bond and a lipophilic heptafluoroalkyl chain, make it an attractive reagent for the introduction of fluorine into complex molecules. Its utility in radical reactions and as a precursor for fluorinated motifs in drug discovery underscores its importance for researchers and scientists in the pharmaceutical and chemical industries. A thorough understanding of its structure, reactivity, and handling is crucial for its effective and safe application in the laboratory.

References

- 1. 1,1,2,2,3,3,4-HEPTAFLUOROCYCLOPENTANE(15290-77-4) 13C NMR spectrum [chemicalbook.com]

- 3. This compound, CasNo.1513-88-8 Synova( Tianjin ) Chemical Technology Co,.Ltd(expird) China (Mainland) [xinnuo1.lookchem.com]

- 4. echemi.com [echemi.com]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. azom.com [azom.com]

- 7. Volume # 3(94), May - June 2014 — "Synthesis of 1-iodo-3-perfluoroalkylpropanes and 1-iodo-4-perfluoroalkylbutanes" [notes.fluorine1.ru]

- 8. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 )–H iodination, and per ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06145G [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. calpaclab.com [calpaclab.com]

A Technical Guide to the Solubility of 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

This document provides a comprehensive technical overview of the solubility characteristics of 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane (CAS No. 1513-88-8). Beyond presenting known physicochemical data, this guide details the experimental framework for determining its solubility, empowering researchers to generate reliable data for applications in synthesis, formulation, and materials science.

Compound Overview and Significance

This compound is a halogenated alkane characterized by a highly fluorinated carbon chain and a terminal iodine atom. This unique structure imparts properties that make it a valuable intermediate and building block in specialized chemical applications.[] Its molecular formula is C₅H₄F₇I.[][2][3] Understanding its solubility is a critical first step for its effective use, governing the choice of reaction media, purification techniques, and formulation strategies.

The key physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1513-88-8 | [][2][3] |

| Molecular Weight | 323.98 g/mol | [][2][3] |

| Appearance | Liquid | [2] |

| Density | 1.926 g/cm³ | [2] |

| Boiling Point | 80 °C | [2] |

| Refractive Index | 1.382 | [2] |

| Vapor Pressure | 12.4 mmHg at 25°C | [2] |

| XLogP3 | 3.64440 | [2] |

Solubility Profile: Theoretical and Practical Considerations

A fundamental principle in chemistry is that "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[4]

Qualitative Assessment: The structure of this compound, with its extensive fluorination, results in a highly non-polar and lipophilic molecule. The calculated XLogP3 value of 3.64 is a strong indicator of its preference for non-polar environments and consequently, its poor solubility in polar solvents like water.[2] Conversely, it is expected to be miscible with other halogenated compounds and a range of non-polar organic solvents.

Quantitative Data: For specialized research chemicals like this, exhaustive quantitative solubility data across a wide range of solvents is often not publicly cataloged in resources like the IUPAC-NIST Solubility Data Series.[5] Therefore, experimental determination is frequently required to establish precise solubility limits for a specific application. The following section provides a robust, field-proven methodology for this purpose.

Experimental Protocol for Solubility Determination

The most reliable and widely adopted method for determining the solubility of a compound is the isothermal shake-flask method.[6][7] This technique involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute in the solvent. The key to this protocol's trustworthiness is ensuring that the system has truly reached equilibrium.[8]

Workflow for Isothermal Equilibrium Solubility Determination

The following diagram outlines the critical steps in the experimental workflow.

Caption: Experimental workflow for determining solubility via the isothermal shake-flask method.

Detailed Step-by-Step Methodology

Materials:

-

This compound (solute)

-

Selected solvents of interest (e.g., water, ethanol, acetone, hexane, toluene)

-

Scintillation vials or other sealable glass containers with inert caps

-

Calibrated positive displacement pipettes or gas-tight syringes

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge (optional, for enhancing phase separation)

-

Filtration apparatus (e.g., syringe filters, 0.22 µm PTFE)

-

Analytical instrument (Gas Chromatograph with an appropriate detector, e.g., FID or MS)

-

Volumetric flasks for standard preparation

Protocol:

-

Preparation of Standards: Prepare a series of calibration standards by accurately weighing and dissolving this compound in a miscible solvent to generate a calibration curve on the analytical instrument.

-

Solvent Dispensing: To a series of labeled vials, add a precise volume (e.g., 5.0 mL) of the test solvent.

-

Solute Addition: Add an excess amount of this compound to each vial. "Excess" is critical and is confirmed by the visible presence of undissolved solute after equilibration.

-

Equilibration: Securely cap the vials and place them in the temperature-controlled shaker set to the desired temperature (e.g., 25.0 °C). Agitate the vials for a prolonged period, typically 24 to 48 hours, to ensure equilibrium is reached.[7]

-

Phase Separation: Stop the agitation and allow the vials to rest at the constant temperature, permitting the undissolved solute to settle or separate. Centrifugation can be used to accelerate this process.

-

Sampling: Carefully withdraw an aliquot of the clear, saturated supernatant (the solvent layer). To avoid contamination from undissolved solute, it is best practice to filter the sample through a chemically inert syringe filter (e.g., PTFE).

-

Analysis: Dilute the sampled aliquot with a suitable solvent to bring it within the range of the calibration curve. Analyze the sample using the pre-calibrated analytical method (e.g., GC) to determine the concentration.

-

Validation of Equilibrium: To ensure the system has reached true equilibrium, repeat steps 6 and 7 at subsequent time points (e.g., 36 hours and 48 hours). The solubility value should be consistent across these time points.[8] If the concentration increases with time, the system has not yet reached equilibrium.

Safety, Handling, and Storage

As a halogenated compound, this compound requires careful handling to minimize exposure.

-

Hazard Identification: This chemical is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, nitrile gloves, and a lab coat.[9] All handling should be performed inside a certified chemical fume hood to ensure adequate ventilation.[2]

-

Handling Procedures: Wash hands thoroughly after handling.[2][9] Avoid breathing vapors or mist.[2] In case of a spill, absorb the liquid with an inert material such as sand, dry lime, or soda ash and place it in a sealed container for chemical waste disposal.[9][10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[9]

By adhering to this rigorous experimental protocol and safety guidelines, researchers can confidently determine the solubility of this compound, enabling its effective and safe application in pioneering research and development.

References

- 2. echemi.com [echemi.com]

- 3. calpaclab.com [calpaclab.com]

- 4. education.com [education.com]

- 5. iupac.org [iupac.org]

- 6. researchgate.net [researchgate.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. pubs.acs.org [pubs.acs.org]

- 9. durhamtech.edu [durhamtech.edu]

- 10. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

commercial availability of 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane

An In-depth Technical Guide to 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane for Advanced Research and Development

Introduction: A Versatile Building Block for Fluoro-modification

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of innovation. Fluorinated motifs can profoundly alter a compound's metabolic stability, lipophilicity, binding affinity, and other key pharmacological parameters. Within the arsenal of fluorinated building blocks, this compound (CAS No. 1513-88-8) has emerged as a critical reagent for introducing the 1H,1H,2H,2H-perfluoropentyl moiety.[1] Its utility is primarily anchored in the reactivity of its carbon-iodine bond, which serves as a gateway for generating perfluoroalkyl radicals, making it invaluable for researchers in drug discovery and polymer science.[2]

This guide provides a comprehensive technical overview of this compound, covering its commercial availability, physicochemical properties, safety protocols, synthesis logic, and core applications, with a focus on its utility for scientists and drug development professionals.

Compound Profile & Physicochemical Properties

This compound is a halogenated hydrocarbon characterized by a C3 perfluoroalkyl chain linked to an ethyl iodide group.[3] This structure provides a unique combination of a highly lipophilic fluorinated tail and a reactive functional handle for synthetic transformations.

| Property | Value | Reference(s) |

| CAS Number | 1513-88-8 | [1][3][4] |

| Molecular Formula | C₅H₄F₇I | [1][4] |

| Molecular Weight | 323.98 g/mol | [1][4] |

| Appearance | Colorless to light yellow liquid | [4] |

| Density | ~1.926 g/cm³ at 25°C | [4] |

| Boiling Point | ~80 °C | [4] |

| Synonyms | 1H,1H,2H,2H-Perfluoropentyl iodide, 1-Iodo-3,3,4,4,5,5,5-heptafluoropentane | [1][4] |

| SMILES String | FC(F)(F)C(F)(F)C(F)(F)CCI | [1][3] |

| InChI Key | TZNRRNKRZXHADL-UHFFFAOYSA-N | [1][3] |

Commercial Availability and Procurement

This compound is readily available from several chemical suppliers, typically intended for research and commercial use only, and not for direct consumer or medical applications.[5][6] Researchers can procure the compound in various quantities, from gram to multi-kilogram scales.

| Supplier | Grade / Purity | Typical Quantities |

| Sigma-Aldrich | Technical, ≥94% (GC) | 5g, 25g |

| Fluoropharm | Custom Purity | Bulk inquiry |

| BOC Sciences | Custom Purity | Bulk inquiry |

| Echemi | ≥95%, ≥97% | Gram to Kilogram |

| MySkinRecipes | 94% (GC) | 1g, 5g, 25g |

Note: Availability and quantities are subject to change. It is recommended to consult directly with suppliers for current stock and pricing.

Safety, Handling, and Storage

As a reactive halogenated compound, this compound requires careful handling in a laboratory setting.

Hazard Identification:

-

GHS Classification: Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity – Single Exposure (Category 3, Respiratory system).[1][3]

-

Signal Word: Warning.[3]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][3]

Recommended Handling & PPE:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Personal Protective Equipment (PPE):

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

-

Keep away from incompatible materials such as strong oxidizing agents.

Synthesis and Manufacturing Insights

The industrial synthesis of partially fluorinated alkyl iodides like this compound is typically achieved through a free-radical chain reaction known as telomerization .[7] This process offers a robust and scalable method for constructing carbon-carbon bonds between a fluorinated starting material and an alkene.

The Core Telomerization Process: The synthesis involves the reaction of a perfluoroalkyl iodide, which acts as the "telogen," with an unsaturated compound (the "taxogen"), in this case, ethylene. The fundamental steps are:

-

Initiation: The process begins with the homolytic cleavage of the C-I bond in a perfluoroalkyl iodide initiator (e.g., heptafluoro-1-iodopropane), often induced by heat or a radical initiator, to generate a perfluoroalkyl radical (Rₙ•).

-

Propagation: The highly electrophilic perfluoroalkyl radical adds across the double bond of ethylene. This forms a new carbon-centered radical.

-

Chain Transfer: This new radical abstracts an iodine atom from another molecule of the telogen, yielding the final product and regenerating the perfluoroalkyl radical to continue the chain reaction.

References

- 1. Iodoperfluoroalkylation of unactivated alkenes via pyridine-boryl radical initiated atom-transfer radical addition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. 1,1,1,2,2,3,3-heptafluoro-5-iodohexane (261503-73-5) for sale [vulcanchem.com]

- 3. 七氟-5-碘戊烷 technical, ≥94% (GC) | Sigma-Aldrich [sigmaaldrich.cn]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. calpaclab.com [calpaclab.com]

- 7. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Perfluoroalkyl Iodides in Modern Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Value of Perfluoroalkylation

In the landscape of modern drug discovery and materials science, the incorporation of perfluoroalkyl (R₣) groups is a cornerstone strategy for molecular design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and modulated acidity/basicity (pKa)—are powerful levers for optimizing a molecule's therapeutic or material performance.[1][2][3] Among the diverse reagents available for this purpose, perfluoroalkyl iodides (R₣-I) stand out as exceptionally versatile and robust building blocks, serving as reliable precursors for a multitude of synthetic transformations.[1][4]

This guide provides an in-depth technical exploration of R₣-I, moving beyond simple procedural lists to explain the underlying principles and causalities that govern their reactivity. We will delve into the core synthetic methodologies, from classic radical additions to cutting-edge photoredox catalysis, equipping the modern scientist with the knowledge to strategically deploy these powerful reagents.

Part 1: The Heart of the Matter: The Perfluoroalkyl-Iodine Bond

The synthetic utility of perfluoroalkyl iodides is fundamentally rooted in the nature of the C–I bond. The strong electron-withdrawing effect of the perfluoroalkyl chain polarizes the bond and, more importantly, significantly weakens it. This low bond dissociation energy makes the C–I bond susceptible to homolytic cleavage, readily generating the highly valuable perfluoroalkyl radical (R₣•) under various initiation conditions.[5][6] This inherent reactivity is the gateway to the diverse chemical transformations discussed herein.

Furthermore, the electrophilic character at the iodine atom, known as a σ-hole, allows it to form halogen bonds with Lewis bases, a principle that can be exploited for activation under uniquely mild conditions.[6][7]

Part 2: Core Synthetic Methodologies

Radical Perfluoroalkylation: The Classic Workhorse

The generation of perfluoroalkyl radicals from R₣-I is one of their most well-established applications. These radicals are potent intermediates for forming C–C bonds, particularly through addition to unsaturated systems like alkenes and alkynes.[8][9]

2.1.1 Mechanism of Radical Generation and Propagation

The initiation of radical formation can be achieved through several reliable methods:

-

Thermal/Chemical Initiation: Using radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) at elevated temperatures.[8]

-

Redox Initiation: Employing reducing agents such as sodium dithionite (Na₂S₂O₄) or metals like zinc, which can induce single-electron transfer (SET) to the R₣-I, causing fragmentation.[8][10]

-

Photochemical Initiation: UV irradiation can provide the energy needed to cleave the C–I bond directly.[8]

Once formed, the R₣• radical adds to an alkene or alkyne. The resulting carbon-centered radical then abstracts an iodine atom from another molecule of R₣-I, propagating the radical chain and forming the final product.[5][6]

Caption: Radical chain mechanism for the addition of R₣-I to an alkene.

2.1.2 Experimental Protocol: Redox-Initiated Radical Addition to an Allenol

This procedure details the sodium dithionite-promoted addition of a perfluoroalkyl iodide to a 2,3-allenol, a versatile transformation for creating functionalized allylic alcohols.[10]

-

Reaction Setup: To a solution of the 2,3-allenol (1.0 equiv) and the perfluoroalkyl iodide (2.0 equiv) in a mixed solvent system of CH₃CN/H₂O (3:1), add Na₂S₂O₄ (2.0 equiv) and NaHCO₃ (2.0 equiv).

-

Execution: Stir the resulting mixture vigorously at room temperature. The reaction is typically complete within 3-5 hours.

-

Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, dilute the reaction mixture with water and extract with diethyl ether (3x).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield the 3-iodo-4-perfluoroalkyl-substituted allylic alcohol.

Transition-Metal-Catalyzed Cross-Coupling: Precision and Power

Modern synthetic chemistry has been revolutionized by transition-metal catalysis, and the perfluoroalkylation of sp² and sp-hybridized carbons is no exception. Palladium and copper are the most common catalysts, enabling powerful bond constructions like Sonogashira, Heck, and Ullmann-type couplings.[8][11][12]

2.2.1 Mechanism: The Palladium/Copper Co-Catalyzed Sonogashira Coupling

The Sonogashira coupling is a premier method for forming a bond between a terminal alkyne and an aryl/vinyl halide.[12][13] When using R₣-I as the coupling partner, the high reactivity of the C-I bond often allows for mild reaction conditions.[12][14] The reaction proceeds via two interconnected catalytic cycles.

Caption: Catalytic cycles of the Pd/Cu co-catalyzed Sonogashira coupling.

2.2.2 Data Presentation: Survey of Cross-Coupling Reactions

| Coupling Type | R₣-I Partner | Coupling Partner | Catalyst System | Conditions | Typical Yield | Reference |

| Sonogashira | C₆F₁₃I | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, THF, RT | High | [12] |

| Heck-type | C₈F₁₇I | Styrene | Pd(OAc)₂ / PPh₃ | Base, DMF, 80 °C | Good | [11] |

| Iron-Catalyzed | C₄F₉I | 1-Octyne | Fe(acac)₃ | TMDS, Dioxane, 100 °C | 80-95% | [15] |

| Ullmann | n-C₄F₉I | Thiophenol | Copper powder | DMF, 120 °C | Good |

2.2.3 Experimental Protocol: Copper-Free Sonogashira Coupling of Perfluoroalkyl Iodide

This protocol provides a general procedure for the coupling of a terminal alkyne with a perfluoroalkyl iodide, a key transformation for accessing perfluoroalkylated alkynes.[12][13]

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the perfluoroalkyl iodide (1.0 equiv), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper salt (e.g., CuI, 1-2 mol%).

-

Solvent and Reagents: Add a suitable anhydrous solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv).

-

Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv) dropwise to the stirring solution at room temperature.

-

Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) as needed. Monitor the reaction's progress by TLC or GC-MS.

-

Workup: Once complete, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove catalyst residues.

-

Purification: Wash the filtrate with saturated aqueous NH₄Cl and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the product by flash column chromatography.

Nucleophilic Perfluoroalkylation: Taming the R₣ Anion

While radical pathways are dominant, R₣-I can also serve as precursors to nucleophilic perfluoroalkylating agents. This typically involves the formation of a highly reactive perfluoroalkyl organometallic species, such as a Grignard (R₣-MgX) or organozinc (R₣-ZnX) reagent.[16][17]

The generation of these reagents is non-trivial due to their inherent instability. A common method is a halogen-metal exchange, for example, reacting the R₣-I with a more common Grignard reagent like i-PrMgCl.[16][18] These powerful nucleophiles can then be used to attack a range of electrophiles, including aldehydes, ketones, and imines.[19][20]

2.3.1 Experimental Protocol: Generation and Trapping of a Perfluoroalkyl Grignard Reagent

This protocol outlines the in-situ generation of a perfluoroalkyl Grignard reagent and its subsequent reaction with an aldehyde.[16][21]

-

Grignard Preparation: In a flame-dried, three-neck flask under argon, prepare a solution of a standard Grignard reagent like ethylmagnesium bromide (1.1 equiv) in anhydrous diethyl ether.

-

Exchange Reaction: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add the perfluoroalkyl iodide (1.0 equiv) dropwise. Stir the mixture at this temperature for 1-2 hours to facilitate the I/Mg exchange. ¹⁹F NMR can be used to monitor the formation of the R₣-MgCl species.[16]

-

Electrophile Addition: Add a solution of the aldehyde (1.0 equiv) in diethyl ether dropwise, maintaining the temperature at -78 °C.

-

Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction carefully by slowly adding saturated aqueous NH₄Cl solution.

-

Workup and Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting secondary alcohol by flash column chromatography.

Photoredox Catalysis: A Mild Revolution

Visible-light photoredox catalysis represents a paradigm shift in radical chemistry, enabling the generation of R₣ radicals from R₣-I under exceptionally mild conditions.[2][22] This approach is particularly valuable for the late-stage functionalization of complex molecules, a critical task in drug development.[22]

2.4.1 Mechanism: The Photoredox Catalytic Cycle

The process involves a photocatalyst (PC), such as an Iridium or Ruthenium complex or an organic dye like Eosin Y.[23][24]

-

The photocatalyst absorbs visible light, promoting it to an excited state (PC*).

-

The excited PC* is a potent single-electron reductant. It donates an electron to the perfluoroalkyl iodide, which readily fragments into the R₣• radical and an iodide anion (I⁻).

-

The R₣• radical engages in the desired chemical reaction (e.g., addition to a heteroarene).

-

The oxidized photocatalyst (PC⁺) is then reduced back to its ground state by a sacrificial electron donor (e.g., an amine) to close the catalytic cycle.

Caption: Generalized cycle for photoredox-catalyzed R₣ radical generation.

Part 3: Practical and Safety Considerations

Handling and Storage:

-

Perfluoroalkyl iodides, especially shorter-chain variants, can be volatile. Always handle them in a well-ventilated chemical fume hood.[25][26]

-

They can be irritants to the skin, eyes, and respiratory system.[27] Standard personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, is mandatory.[25][26]

-

Some R₣-I are sensitive to light and should be stored in amber bottles in a cool, dark place.[26]

Safety Data:

-

Perfluorooctyl Iodide (CAS 507-63-1): Causes skin, eye, and respiratory irritation.[27]

-

Perfluorodecyl Iodide (CAS 423-62-1): May cause skin, eye, and respiratory irritation.

Always consult the specific Safety Data Sheet (SDS) for the reagent you are using before beginning any experimental work.[25][26][28]

Part 4: Conclusion and Future Outlook

Perfluoroalkyl iodides are far more than simple precursors; they are enabling reagents that have consistently adapted to the evolving demands of synthetic chemistry. Their predictable reactivity, commercial availability, and compatibility with a vast array of reaction classes—from time-honored radical additions to state-of-the-art photoredox transformations—secure their place in the synthetic chemist's toolbox.

The future will likely see their increased use in flow chemistry for safer and more scalable processes, the development of novel, more sustainable catalytic systems (e.g., using earth-abundant metals like iron), and their application in ever more complex late-stage functionalization challenges, pushing the boundaries of what is possible in drug discovery and materials science.[15][22][29]

References

- 1. nbinno.com [nbinno.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. An overview of the uses of per- and polyfluoroalkyl substances (PFAS) - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D0EM00291G [pubs.rsc.org]

- 4. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]

- 5. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 )–H iodination, and per ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06145G [pubs.rsc.org]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 8. researchgate.net [researchgate.net]

- 9. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]

- 10. Studies on the radical addition reaction of perfluoroalkyl iodides with 2,3-allenols and the Pd-catalyzed kinetic resolution via Sonogashira coupling reaction [agris.fao.org]

- 11. A facile synthesis of perfluoroalkyl vinyl iodides and their palladium-mediated cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]